Product packaging for desnitroimidacloprid(Cat. No.:CAS No. 115970-17-7)

desnitroimidacloprid

Cat. No.: B178562
CAS No.: 115970-17-7
M. Wt: 210.66 g/mol
InChI Key: UEQZFAGVRGWPDK-UHFFFAOYSA-N
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Description

Desnitroimidacloprid (DNIMI) is a primary metabolite of imidacloprid, a widely used neonicotinoid insecticide. It is formed via the enzymatic removal of the nitro group (-NO₂) from imidacloprid by aldehyde oxidase in mammals and through environmental degradation in soil and water . Structurally, DNIMI retains the chloropyridinylmethyl moiety but lacks the nitroimine group, converting it into an iminium cation. This structural change shifts its mode of action from a neonicotinoid (which typically acts as a partial agonist) to a nicotinoid-like compound with high affinity for mammalian nicotinic acetylcholine receptors (nAChRs) .

DNIMI exhibits significant toxicity in mammals, binding to the α4β2 nAChR subtype with potency comparable to nicotine . In contrast, its acute toxicity in insects, such as honeybees (Apis mellifera), is negligible, though chronic exposure at low doses disrupts neural function . Environmental studies highlight its persistence as a pesticide transformation product in water (PTPW), retaining the halopyridine "toxicophore" responsible for its bioactivity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN4 B178562 desnitroimidacloprid CAS No. 115970-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11/h1-2,5H,3-4,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQZFAGVRGWPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436011
Record name Desnitro-imidacloprid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115970-17-7
Record name Desnitro-imidacloprid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115970-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desnitro-imidacloprid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115970177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desnitro-imidacloprid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESNITRO-IMIDACLOPRID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3F2K5PF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalytic Hydrogenation of Imidacloprid

The most direct method involves the reduction of imidacloprid’s nitro group via catalytic hydrogenation. Palladium on carbon (Pd/C) or Raney nickel catalysts under hydrogen gas (H₂) facilitate this transformation:

ImidaclopridH2,Pd/CEtOH, 25–50°CDN-IMI+NH3\text{Imidacloprid} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{EtOH, 25–50°C}} \text{DN-IMI} + \text{NH}3

Key Parameters

  • Catalyst Loading : 5–10 wt% Pd/C

  • Pressure : 1–3 atm H₂

  • Yield : 60–75% (dependent on reaction time and purity of starting material).

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Alternative reducing agents such as LiAlH₄ in anhydrous tetrahydrofuran (THF) or diethyl ether selectively target the nitro group:

ImidaclopridLiAlH4THF, 0–5°CDN-IMI+LiAlO2+H2O\text{Imidacloprid} \xrightarrow[\text{LiAlH}4]{\text{THF, 0–5°C}} \text{DN-IMI} + \text{LiAlO}2 + \text{H}_2\text{O}

Optimization Challenges

  • Strict temperature control (≤5°C) prevents over-reduction of the chloropyridinyl moiety.

  • Post-reduction quenching with aqueous NH₄Cl ensures product stability.

Direct Synthesis from Intermediate Precursors

Modification of Imidacloprid Intermediate CCMP

The synthesis of imidacloprid’s key intermediate, 2-chloro-5-(chloromethyl)pyridine (CCMP), provides a pathway to DN-IMI. By substituting the nitro-containing imidazolidine precursor with a non-nitrated analog, DN-IMI is obtained directly:

CCMP+ImidazolidineCsCl, K2CO3CH3CN, refluxDN-IMI\text{CCMP} + \text{Imidazolidine} \xrightarrow[\text{CsCl, K}2\text{CO}3]{\text{CH}_3\text{CN, reflux}} \text{DN-IMI}

Reaction Conditions

  • Molar Ratio : CCMP:Imidazolidine = 1:1.1–1.2.

  • Acid Scavenger : K₂CO₃ (prevents HCl-mediated side reactions).

  • Yield : Up to 97.4% under optimized stoichiometry.

Alternative Precursor: N-Benzyl-N-Propenylacetamide

The patent CN103772354A describes a high-yield route to CCMP using N-benzyl-N-propenylacetamide and phosphorus oxychloride (POCl₃). By omitting the nitration step in subsequent stages, DN-IMI is synthesized via:

  • Chlorination :

    N-Benzyl-N-propenylacetamidePOCl3DMF, 100°CCCMP\text{N-Benzyl-N-propenylacetamide} \xrightarrow[\text{POCl}_3]{\text{DMF, 100°C}} \text{CCMP}
  • Cyclization :

    CCMP+ImidazolidineCsClCH3CNDN-IMI\text{CCMP} + \text{Imidazolidine} \xrightarrow[\text{CsCl}]{\text{CH}_3\text{CN}} \text{DN-IMI}

Advantages

  • Avoids nitro group introduction entirely.

  • Reduces waste generation compared to imidacloprid synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Selection : Acetonitrile (CH₃CN) enhances reaction kinetics due to its high dielectric constant, whereas dimethylformamide (DMF) improves intermediate solubility.

  • Temperature : Reflux conditions (82°C for CH₃CN) maximize yield without degrading heat-sensitive intermediates.

Catalytic Role of Cesium Chloride (CsCl)

CsCl acts as a phase-transfer catalyst, facilitating the nucleophilic substitution between CCMP and imidazolidine:

CsCl+ImidazolidineCs+[Imidazolidine-Cl](enhanced reactivity)\text{CsCl} + \text{Imidazolidine} \rightarrow \text{Cs}^+[\text{Imidazolidine-Cl}^-] \quad \text{(enhanced reactivity)}

Impact on Yield

  • CsCl increases yield by 15–20% compared to reactions without catalysts.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Absence of the nitro group signal (δ 8.5–9.0 ppm) confirms DN-IMI formation.

  • LC-MS : m/z 228.1 [M+H]⁺ (theoretical 227.6).

Purity Assessment

  • HPLC : >98% purity achieved using C18 columns (60:40 acetonitrile:water, 1 mL/min) .

Chemical Reactions Analysis

Types of Reactions

desnitroimidacloprid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Toxicological Research

Neurotoxic Effects
Research indicates that DN-IMI can activate nicotinic acetylcholine receptors (nAChRs) in human neurons, exhibiting agonistic effects comparable to nicotine. Studies have shown that DN-IMI interacts with key nAChR subtypes such as α7, α3β4, and α4β2 at sub-micromolar concentrations, raising concerns about its neurotoxic potential in humans . This interaction suggests that DN-IMI could contribute to adverse neurological outcomes, particularly in populations exposed through dietary intake of contaminated crops.

Case Studies
A notable case report documented a patient who exhibited myasthenia-like symptoms following exposure to imidacloprid, with subsequent analysis linking these symptoms to DN-IMI's action on the neuromuscular junction . This case underscores the need for further investigation into the clinical implications of DN-IMI exposure and its potential to cause neuromuscular dysfunction.

Environmental Impact

Water Contamination
Recent studies have detected DN-IMI in drinking water sources, raising public health concerns due to its heightened toxicity—319 times more toxic to mammals than imidacloprid itself . The presence of this metabolite in water supplies necessitates urgent evaluation of its environmental persistence and effects on human health. The findings highlight the risks associated with widespread agricultural use of neonicotinoids and their metabolites.

Ecotoxicology
Research involving zebrafish has explored the developmental neurotoxic potential of DN-IMI. While it was found that DN-IMI does not exhibit comparable neurotoxic effects to nicotine in this model organism, the implications for other species and ecosystems remain an area for further study . Understanding how DN-IMI affects non-target organisms is crucial for assessing its ecological risks.

Agricultural Applications

Pest Management Alternatives
The structural properties of DN-IMI have led researchers to investigate its potential as an alternative insecticide or as part of integrated pest management strategies. Studies utilizing computational methods and gas-phase spectroscopy have provided insights into the degradation pathways and stability of DN-IMI compared to other neonicotinoids . Such research is vital for developing safer pest control methods that minimize environmental impact while maintaining agricultural productivity.

Endocrine Disruption Research

Reproductive Toxicology
Recent investigations have examined the effects of DN-IMI on reproductive health, particularly concerning antral follicle development and steroidogenesis in vitro. Findings indicated that varying concentrations of DN-IMI influenced follicle growth and morphology, suggesting potential endocrine-disrupting properties . This aspect of DN-IMI warrants further exploration given the implications for both agricultural practices and human health.

Data Tables

Application AreaKey FindingsReferences
Neurotoxic EffectsAgonistic effect on nAChRs similar to nicotine; potential for neurological dysfunction
Environmental ImpactDetected in drinking water; significantly more toxic than imidacloprid
Agricultural ApplicationsPotential alternative for pest management; stability studies conducted
Endocrine DisruptionAffects antral follicle growth; possible endocrine disruptor

Mechanism of Action

The mechanism of action of desnitroimidacloprid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Desnitroimidacloprid (DNIMI)

  • Origin : Metabolite of imidacloprid.
  • Structure : Lacks nitro group; iminium cation form.
  • Target : High affinity for mammalian α4β2 nAChRs (IC₅₀ = 4–6 nM; Kd = 8.9 nM) .
  • Toxicity : Potent mammalian neurotoxin; low acute toxicity in bees (LD₅₀ > 1,000 ng/bee) but chronic effects at 0.1–10 μg/L .

Descyanothiacloprid (DCTHIA)

  • Origin : Metabolite of thiacloprid.
  • Structure: Removal of cyano (-CN) group; iminium cation.
  • Target : Binds α4β2 nAChRs with affinity similar to epibatidine (IC₅₀ = 0.5 nM) .
  • Toxicity : Higher acute toxicity in mammals than parent compound; environmental persistence unstudied.

Desyanoacetamiprid (ACENH)

  • Origin : Metabolite of acetamiprid.
  • Structure: Lacks cyano group.
  • Toxicity : Suspected chronic neurotoxicity in mammals; detected in human urine .

Imidacloprid Olefin

  • Origin : Metabolite/photo-degradation product of imidacloprid.
  • Structure : Double bond in imidazolidine ring.
  • Target : Binds insect nAChRs more effectively than imidacloprid.
  • Toxicity: Higher acute toxicity in bees (LD₅₀ = 40 ng/bee) ; unknown mammalian effects.

Binding Affinity and Receptor Interactions

Compound Target Receptor IC₅₀ (nM) Kd (nM) Notes References
DNIMI Rat α4β2 nAChR 4–6 8.9 Binds same site as nicotine
Nicotine Rat α4β2 nAChR 4–6 3.3 Reference agonist
Imidacloprid Rat α4β2 nAChR 155 N/A Low-affinity partial agonist
DCTHIA Rat α4β2 nAChR 0.5 N/A Comparable to epibatidine
Clothianidin Human α4β2 nAChR 180–808 N/A Low-affinity agonist

Key Findings :

  • DNIMI and DCTHIA exhibit nicotinoid-like binding, unlike their parent neonicotinoids .
  • DNIMI’s affinity for α4β2 nAChR is 6–7× higher than nicotine in some assays (e.g., recombinant receptors) but lower in others (e.g., rat brain membranes), likely due to experimental conditions .

Toxicity Profiles

Acute Toxicity in Bees

Compound LD₅₀ (ng/bee) Symptoms
DNIMI >1,000 No significant mortality
Imidacloprid 40–60 Hyperactivity, trembling
Olefin 40 Rapid neurotoxicity
5-Hydroxyimidacloprid 160–240 Delayed hypoactivity

Chronic Toxicity in Bees

All metabolites induce ~50% mortality at 0.1–10 μg/L after 8 days, highlighting cumulative effects .

Mammalian Neurotoxicity

  • DNIMI: Potentiates acetylcholine (ACh) responses at low concentrations; exacerbates neuroinflammation .
  • Olefin: Limited data in mammals; suspected bioaccumulation.

Environmental Persistence

Compound Half-Life in Water Key Transformation Pathways
DNIMI Weeks–Months Photolysis to 6-chloronicotinic acid
DCTHIA Unknown Likely microbial degradation
6-Chloronicotinic Acid Stable Terminal degradation product

DNIMI’s retention of the chloropyridine moiety makes it a persistent environmental contaminant, though less mobile than imidacloprid .

Biological Activity

Desnitroimidacloprid (DN-IMI) is a significant metabolite of imidacloprid, a widely used neonicotinoid pesticide. Understanding the biological activity of DN-IMI is crucial due to its implications for environmental health and toxicology. This article explores the biological effects, mechanisms of action, and toxicological profiles of DN-IMI, supported by data tables and case studies.

Overview of this compound

This compound is formed through the nitroreduction of imidacloprid, primarily in mammals and environmental settings. Unlike its parent compound, DN-IMI exhibits a higher affinity for mammalian nicotinic acetylcholine receptors (nAChRs), leading to distinct biological effects.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that DN-IMI acts as an agonist on various human nAChR subtypes, including α7, α3β4, and α4β2. Its potency is comparable to nicotine, suggesting that DN-IMI can trigger similar neurophysiological responses:

Receptor Subtype Effect Potency Comparison
α7AgonisticEquipotent with nicotine
α3β4AgonisticSimilar to nicotine
α4β2Agonistic2–3 orders lower than nicotine

These interactions can lead to neurotoxic effects, including oxidative stress and neuronal damage in exposed organisms .

Ovarian Toxicity

A study examining the effects of DN-IMI on mouse ovarian follicles revealed that it inhibited follicle growth and caused rupture at concentrations as low as 0.2 µg/mL. In contrast, imidacloprid did not significantly affect follicle morphology. Key findings include:

  • Follicle Growth Inhibition: Significant reduction in size and increased rupture rates in cultures treated with DN-IMI.
  • Hormonal Changes: DN-IMI decreased testosterone and progesterone levels compared to controls, while imidacloprid increased progesterone levels .

Immunotoxicity in Fish

Research has demonstrated that DN-IMI exhibits cytotoxic effects on fish leukocytes at sub-micromolar concentrations. The metabolites generate oxidative stress, indicated by increased reactive oxygen species (ROS) and malondialdehyde (MDA) levels:

Parameter Control DN-IMI Treatment
ROS ProductionBaselineIncreased
MDA LevelsBaselineElevated
Antioxidant Enzyme ActivityNormalDecreased

This suggests that DN-IMI poses significant immunotoxic risks to aquatic organisms .

Human Exposure

Recent biomonitoring studies have detected DN-IMI in human urine samples, highlighting potential dietary exposure risks. The metabolite's presence raises concerns regarding its neurotoxic potential due to its agonistic effects on human nAChRs .

Environmental Impact

Field studies indicate that DN-IMI accumulates in various environmental compartments, including soil and water bodies. Its persistence raises alarms about chronic exposure risks to non-target species, including mammals and aquatic life .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting desnitroimidacloprid in environmental or biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for DNIMI and its parent compound, imidacloprid. Sample preparation often involves solid-phase extraction (SPE) to reduce matrix interference. However, recovery rates may vary depending on the matrix (e.g., water, soil, or tissue), requiring validation with spiked controls .
  • Key Considerations : Calibrate instruments using certified reference standards and account for potential degradation products. Note that DNIMI may not be recoverable via multiresidue methods (MRMs) designed for imidacloprid, necessitating method optimization .

Q. How is DNIMI synthesized from imidacloprid in laboratory settings?

  • Methodology : DNIMI is typically generated via metabolic pathways (e.g., enzymatic reduction) or chemical reduction using sodium dithionite under controlled pH. Confirm the product’s identity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
  • Experimental Design : Include negative controls (e.g., reactions without reductants) to rule out non-specific degradation. Purity assessments should use HPLC-UV with a C18 column .

Q. What are the primary toxicological endpoints for DNIMI in model organisms?

  • Methodology : Acute toxicity assays in Drosophila or zebrafish models focus on mortality, locomotor deficits, and developmental abnormalities. Sublethal effects (e.g., oxidative stress) are quantified via biomarkers like glutathione-S-transferase (GST) activity .
  • Data Interpretation : Compare dose-response curves with imidacloprid to assess relative potency. Note that DNIMI exhibits higher affinity for nicotinic acetylcholine receptors (nAChRs) in some species, altering toxicity thresholds .

Advanced Research Questions

Q. How do binding affinities of DNIMI to nAChRs differ across species, and what experimental models resolve these discrepancies?

  • Methodology : Use radioligand displacement assays (e.g., [³H]-epibatidine) with recombinant nAChR subtypes (e.g., α4β2 in rats vs. human SH-SY5Y cells). DNIMI’s IC₅₀ values vary significantly between species, necessitating cross-validation with electrophysiological recordings (e.g., patch-clamp) .
  • Contradiction Analysis : Rat α4β2 receptors show higher DNIMI sensitivity than human homologs, suggesting species-specific binding pockets. Address this by mutating critical residues (e.g., tyrosine in loop C) to pinpoint structural determinants .

Q. What statistical approaches are recommended for controlling false positives in high-throughput screening of DNIMI’s neurotoxic effects?

  • Methodology : Apply the Benjamini-Hochberg procedure to adjust the false discovery rate (FDR) when analyzing omics data (e.g., transcriptomics or proteomics). For dose-response studies, use hierarchical Bayesian models to account for inter-experiment variability .
  • Experimental Design : Replicate assays across independent batches and include technical controls (e.g., solvent-only treatments) to distinguish technical noise from biological effects .

Q. How can in vitro models of human dopaminergic neurons elucidate DNIMI’s role in neurodegenerative pathways?

  • Methodology : Differentiate induced pluripotent stem cells (iPSCs) into midbrain dopaminergic neurons and expose them to sublethal DNIMI concentrations. Assess mitochondrial dysfunction via Seahorse assays and α-synuclein aggregation via immunocytochemistry .
  • Data Interpretation : Compare results with rotenone (a known neurotoxin) to contextualize DNIMI’s potency. Use RNA-seq to identify dysregulated pathways (e.g., oxidative phosphorylation) .

Q. What strategies improve reproducibility in DNIMI receptor-binding studies?

  • Methodology : Standardize buffer conditions (e.g., pH 7.4, 150 mM NaCl) and membrane preparation protocols. Publish raw data (e.g., binding isotherms) in supplementary materials for transparency .
  • Validation Steps : Cross-validate findings with orthogonal techniques, such as surface plasmon resonance (SPR) or fluorescence polarization assays .

Contradiction & Synthesis Questions

Q. Why do some studies report DNIMI as more toxic than imidacloprid, while others show the opposite?

  • Analysis : Discrepancies arise from differences in receptor subtypes tested (e.g., insect vs. mammalian nAChRs) and metabolic activation pathways. For example, DNIMI’s nitro-reduction in mammals may produce reactive intermediates absent in insects .
  • Resolution : Conduct comparative studies using isogenic cell lines expressing conserved nAChR subunits and control for species-specific metabolism (e.g., liver microsomes) .

Q. How can conflicting data on DNIMI’s environmental persistence be reconciled?

  • Analysis : Half-life variability stems from matrix effects (e.g., soil organic matter vs. aqueous photolysis). Use accelerated solvent extraction (ASE) paired with LC-MS/MS to quantify degradation products across matrices .
  • Experimental Design : Include UV exposure simulations for photolysis studies and anaerobic microcosms for soil metabolism assays .

Methodological Best Practices

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Zenodo or Figshare .
  • Ethical Compliance : For human cell line studies, obtain institutional review board (IRB) approval and document consent protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.